2-Propyl-1H-imidazole-4-carboxylic acid

Physicochemical Property Ionization State Formulation Development

Procure 2-propyl-1H-imidazole-4-carboxylic acid for unambiguous ARB synthesis. The unique 2-propyl and 4-COOH regiochemistry is essential for olmesartan medoxomil potency and derivatization, outperforming generic imidazole carboxylates. Request a quote for research or CDMO pilot-scale quantities.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 172875-52-4
Cat. No. B066585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-1H-imidazole-4-carboxylic acid
CAS172875-52-4
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(N1)C(=O)O
InChIInChI=1S/C7H10N2O2/c1-2-3-6-8-4-5(9-6)7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
InChIKeyBSHYBKDYLYQPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-1H-imidazole-4-carboxylic Acid (CAS 172875-52-4): Strategic Procurement and Differential Chemistry Guide


2-Propyl-1H-imidazole-4-carboxylic acid (CAS 172875-52-4) is a heterocyclic imidazole carboxylate with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. This building block features a propyl substituent at the imidazole 2-position and a carboxylic acid group at the 4-position, which confers distinct physicochemical properties, including a predicted pKa of 2.75 ± 0.10 for the carboxylic acid moiety . It is primarily utilized in medicinal and synthetic chemistry as a crucial intermediate, notably in the synthesis of angiotensin II receptor antagonists (ARBs) such as olmesartan medoxomil .

Why 2-Propyl-1H-imidazole-4-carboxylic Acid Cannot Be Simply Substituted with In-Class Analogs


Substituting 2-propyl-1H-imidazole-4-carboxylic acid with other imidazole carboxylates or 2-alkyl imidazole derivatives is scientifically invalid without rigorous re-validation due to the profound impact of the specific 2-propyl substitution and 4-carboxylic acid regiochemistry on downstream synthetic utility. The 2-propyl group is a critical pharmacophoric element in potent angiotensin II receptor antagonists, and replacing it with an ethyl or butyl chain in precursor intermediates directly alters the potency and selectivity of the final active pharmaceutical ingredient . Furthermore, the 4-carboxylic acid provides a specific and orthogonal handle for further derivatization compared to the 5-carboxylic acid isomer or diester analogs, dictating the regioselectivity of subsequent coupling or condensation reactions .

2-Propyl-1H-imidazole-4-carboxylic Acid (CAS 172875-52-4): Head-to-Head Comparative Performance Data


Acidity (pKa) Comparison of 2-Propyl-1H-imidazole-4-carboxylic Acid vs. Related Imidazole Carboxylates

2-Propyl-1H-imidazole-4-carboxylic acid exhibits a predicted pKa of 2.75 ± 0.10 for its carboxylic acid group . This value is comparable to the pKa of unsubstituted imidazole-4-carboxylic acid (approximately 2.97), indicating that the 2-propyl substituent does not significantly alter the core acidity of the 4-carboxylic acid moiety, which is a key consideration for predicting its ionization state in various pH environments during synthesis and purification. In contrast, the related diester derivative, Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate (CAS 144689-94-1), lacks a free carboxylic acid and therefore has no pKa value, making it unsuitable for reactions requiring a free acid handle.

Physicochemical Property Ionization State Formulation Development

Regiochemical and Functional Differentiation from 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid Derivatives in Metal-Organic Framework (MOF) Synthesis

In the synthesis of a two-dimensional cadmium(II) coordination polymer, 1-(4-carboxylatobenzyl)-2-propyl-1H-imidazole-4-carboxylate, a derivative of the target compound, was successfully used as a ligand to form a crystalline metal-organic framework [1]. The use of a mono-carboxylate ligand with a specific 4-carboxylic acid group, as opposed to the 4,5-dicarboxylic acid analog, resulted in a distinct 2D network topology and crystallographic arrangement. The study highlights that the precise position and number of carboxylate groups on the imidazole scaffold directly dictate the dimensionality and structural features of the resulting coordination polymers, with the 4-monocarboxylate facilitating a different bridging mode compared to the 4,5-dicarboxylate.

Coordination Chemistry MOF Synthesis Ligand Design

Role as a Key Intermediate in Olmesartan Medoxomil Synthesis vs. Structurally Similar Analogs

2-Propyl-1H-imidazole-4-carboxylic acid is explicitly documented as a starting material for the synthesis of olmesartan medoxomil, a clinically approved angiotensin II receptor blocker for treating hypertension . In contrast, the closely related diester analog, Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate (CAS 144689-94-1), serves primarily as a research chemical and is not cited as a direct starting material for this specific high-value pharmaceutical. The presence of the free 4-carboxylic acid in the target compound provides the necessary functional group for subsequent regioselective modifications in the patented synthetic route to olmesartan, a role that the diester cannot fulfill without additional deprotection steps. This establishes a clear, application-driven differentiation based on synthetic utility.

Pharmaceutical Synthesis Antihypertensive Agents Angiotensin II Receptor Blocker

High-Value Application Scenarios for 2-Propyl-1H-imidazole-4-carboxylic Acid (CAS 172875-52-4)


Synthesis of Angiotensin II Receptor Blocker (ARB) Active Pharmaceutical Ingredients (APIs)

Based on its documented role as a starting material for olmesartan medoxomil , 2-propyl-1H-imidazole-4-carboxylic acid is optimally procured for research groups or CDMOs involved in developing or optimizing synthetic routes to ARB-class antihypertensive drugs. Its specific substitution pattern is essential for constructing the imidazole core of these therapeutics, where the 2-propyl group is a key pharmacophore for receptor binding .

Construction of 2D Metal-Organic Frameworks (MOFs) for Advanced Materials

For academic and industrial researchers in materials chemistry, this compound (or its N-substituted derivatives) serves as a specific mono-carboxylate ligand for assembling 2D coordination polymers, as demonstrated by the formation of a cadmium(II)-based 2D network . This application leverages the unique 4-carboxylic acid regiochemistry to achieve a specific bridging mode and network topology, which is distinct from frameworks built with di-carboxylate or 5-carboxylic acid isomers.

Regioselective Heterocycle Functionalization and Library Synthesis

In medicinal chemistry programs focused on imidazole-based scaffolds, 2-propyl-1H-imidazole-4-carboxylic acid is the superior choice for creating focused compound libraries where the 4-position is the sole site for derivatization. Its predicted pKa of 2.75 informs pH-controlled amide coupling reactions, and the absence of a competing 5-carboxylic acid group (as seen in 4,5-dicarboxylate analogs) ensures unambiguous regiochemical outcomes in reactions with amines, alcohols, or other nucleophiles.

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